3-methyl-N'-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound features a pyrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]benzohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Condensation Reaction: The nitrated pyrazole is then reacted with 3-methylbenzohydrazide in the presence of a suitable condensing agent, such as acetic anhydride, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-methyl-N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways: It may inhibit the activity of certain enzymes, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N’-[(2E)-1-(5-methyl-1H-pyrazol-1-yl)propan-2-ylidene]benzohydrazide: Lacks the nitro group, which may result in different reactivity and biological activity.
N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]benzohydrazide: Lacks the 3-methyl group, which may affect its chemical properties.
Uniqueness
The presence of both the nitro and methyl groups in 3-methyl-N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]benzohydrazide makes it unique in terms of its chemical reactivity and potential applications. These functional groups enhance its ability to participate in various chemical reactions and may contribute to its biological activity.
Properties
Molecular Formula |
C15H17N5O3 |
---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
3-methyl-N-[(E)-1-(5-methyl-3-nitropyrazol-1-yl)propan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C15H17N5O3/c1-10-5-4-6-13(7-10)15(21)17-16-11(2)9-19-12(3)8-14(18-19)20(22)23/h4-8H,9H2,1-3H3,(H,17,21)/b16-11+ |
InChI Key |
SOPCSHLUPQLSAM-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C(\C)/CN2C(=CC(=N2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)CN2C(=CC(=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.